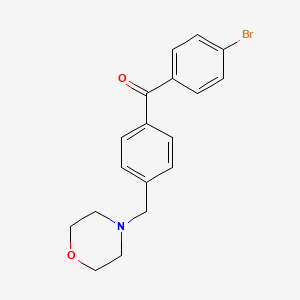

4-Bromo-4'-morpholinomethyl benzophenone

Description

Contextualization within Halogenated Benzophenone (B1666685) Chemistry

Benzophenone, a diarylketone with the formula (C₆H₅)₂CO, serves as a fundamental building block in organic chemistry. wikipedia.org The introduction of a halogen, such as bromine, onto one of the phenyl rings creates a halogenated benzophenone. This substitution significantly influences the electronic properties and reactivity of the molecule. Halogenated benzophenones are key intermediates in the synthesis of more complex molecules. scispace.comresearchgate.net The carbon-halogen bond can participate in various cross-coupling reactions, allowing for the introduction of new functional groups.

The carbonyl group of benzophenone is a well-known photosensitizer in photochemistry, capable of absorbing UV light and transferring the energy to other molecules. wikipedia.org The presence of a heavy atom like bromine can enhance the efficiency of intersystem crossing from the singlet excited state to the triplet state, a property that is valuable in photochemical applications. wikipedia.org Furthermore, the substitution pattern on the benzophenone core is crucial for its biological activity, and different halogen substitutions have been explored to modulate these properties. researchgate.net

Significance of Morpholine (B109124) Functionalities in Organic Synthesis and Drug Discovery Scaffolds

Morpholine is a saturated six-membered heterocycle containing both an amine and an ether functional group. wikipedia.org This unique combination of functional groups imparts advantageous physicochemical properties, making it a "privileged scaffold" in medicinal chemistry. jchemrev.comnih.gov The morpholine ring is a versatile and readily accessible building block in organic synthesis. nih.govchemicalbook.com It is often incorporated into molecules to improve their pharmacokinetic profiles, including increasing solubility and metabolic stability. nih.govenamine.net

In drug discovery, the morpholine moiety is found in numerous approved and experimental drugs across various therapeutic areas, including anticancer, antibacterial, and antihypertensive agents. jchemrev.comjchemrev.com Its ability to form hydrogen bonds and act as a bioisostere for other functional groups allows it to interact favorably with biological targets. enamine.net The nitrogen atom of the morpholine ring is basic, but the presence of the ether oxygen withdraws electron density, making it less basic than similar secondary amines like piperidine (B6355638). wikipedia.orgchemicalbook.com This modulation of basicity can be crucial for optimizing drug-receptor interactions and reducing off-target effects.

Table 1: Key Attributes of the Morpholine Scaffold in Drug Discovery

| Property | Significance |

|---|---|

| Improved Solubility | The polar ether and amine groups enhance aqueous solubility. nih.gov |

| Metabolic Stability | The saturated ring is often resistant to metabolic degradation. enamine.net |

| Receptor Interaction | Can participate in hydrogen bonding and other non-covalent interactions. nih.gov |

| Synthetic Accessibility | Readily incorporated into molecules through various synthetic routes. nih.govchemicalbook.com |

| Modulated Basicity | The pKa is in a physiologically relevant range, influencing absorption and distribution. acs.org |

Current Research Landscape and Emerging Trends for the Chemical Compound

While specific research on 4-Bromo-4'-morpholinomethyl benzophenone is not extensively documented in publicly available literature, the current research landscape can be inferred from studies on related compounds. The combination of a halogenated benzophenone and a morpholine moiety suggests a strong potential for applications in medicinal chemistry and materials science.

Emerging trends in the field point towards the synthesis of novel benzophenone derivatives containing various heterocyclic functionalities to explore their biological activities. nih.gov Research is actively pursuing the development of new anti-inflammatory, anticancer, and antimicrobial agents based on substituted benzophenone scaffolds. nih.govmdpi.com The morpholine group, in particular, is being investigated for its ability to enhance the potency and drug-like properties of these compounds. e3s-conferences.org In materials science, substituted benzophenones are being explored for their use in the synthesis of covalent organic frameworks (COFs), which have applications in gas storage, separation, and catalysis. rsc.org

Fundamental Research Questions and Challenges Associated with the Chemical Compound

The study of this compound presents several fundamental research questions and challenges. A primary focus is the development of efficient and scalable synthetic routes. The synthesis of highly substituted benzophenones can be challenging due to steric hindrance and the need for regioselective functionalization. scispace.com

Key Research Questions:

What are the optimal synthetic pathways to produce this compound with high yield and purity?

What are the precise photophysical properties of this compound, and can they be harnessed for specific applications?

What is the spectrum of biological activity of this compound? Does it exhibit anticancer, anti-inflammatory, or other therapeutic properties?

How does the interplay between the brominated phenyl ring, the carbonyl group, and the morpholinomethyl substituent influence its chemical reactivity and biological function?

Table 2: Potential Research Challenges

| Challenge | Description |

|---|---|

| Synthesis and Purification | Achieving high yields and purity can be difficult for multi-substituted aromatic compounds. scispace.com |

| Structural Characterization | Unambiguous confirmation of the substitution pattern requires sophisticated analytical techniques. |

| Solubility Issues | Benzophenone derivatives can have low solubility in aqueous media, complicating biological assays. |

| Understanding Structure-Activity Relationships | Elucidating how specific structural features contribute to biological activity requires extensive screening and analysis. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO2/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLRGKKCMKQBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642630 | |

| Record name | (4-Bromophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-92-1 | |

| Record name | Methanone, (4-bromophenyl)[4-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 4 Morpholinomethyl Benzophenone

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 4-Bromo-4'-morpholinomethyl benzophenone (B1666685), the analysis suggests two primary disconnections. The first logical disconnection is at the C-N bond of the morpholinomethyl group, leading to a 4-bromo-4'-(halomethyl)benzophenone intermediate and morpholine (B109124). A second key disconnection breaks the carbonyl-aryl bond of the benzophenone core, suggesting a Friedel-Crafts acylation or a related coupling reaction. This leads to two possible sets of precursors: 4-bromobenzoyl chloride and toluene (B28343), or 4-methylbenzoyl chloride and bromobenzene. This strategic deconstruction forms the basis for the forward synthesis, guiding the selection of appropriate reactions and starting materials.

Classical and Contemporary Approaches to Benzophenone Core Synthesis

The formation of the central benzophenone structure is a critical step in the synthesis of 4-Bromo-4'-morpholinomethyl benzophenone. This can be achieved through several established methods.

Friedel-Crafts Acylation and Related Reactions

Friedel-Crafts acylation is a robust and widely used method for the synthesis of aryl ketones. organic-chemistry.orgkhanacademy.orgchemguide.co.ukmasterorganicchemistry.com In the context of this compound, the key intermediate, 4-bromo-4'-methylbenzophenone, can be synthesized via two primary Friedel-Crafts routes.

Route A involves the acylation of toluene with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). scribd.comchemguide.co.ukyoutube.com The methyl group of toluene is an ortho-, para-director; however, the para-substituted product is predominantly formed due to reduced steric hindrance. chemguide.co.uklibretexts.org

Route B employs the acylation of bromobenzene with 4-methylbenzoyl chloride, again catalyzed by a Lewis acid. tcd.iechegg.com The bromine atom is also an ortho-, para-director, leading primarily to the desired 4,4'-disubstituted product.

The requisite acyl chlorides, 4-bromobenzoyl chloride and 4-methylbenzoyl chloride, are typically prepared from their corresponding carboxylic acids by reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.comprepchem.combiosynth.comchegg.comchemicalbook.comchemimpex.comottokemi.comkaivalchem.com

Table 1: Reagents for Friedel-Crafts Acylation of Toluene

| Reactant | Reagent | Catalyst | Solvent |

|---|---|---|---|

| Toluene | 4-Methylbenzoyl Chloride | AlCl₃ | Dichloromethane |

A more contemporary approach to the benzophenone core involves palladium-catalyzed carbonylation reactions. researchgate.netnih.govrsc.orgchimia.chnih.gov This method can couple an aryl halide with a source of carbon monoxide and an organometallic reagent to form the ketone linkage, often under milder conditions than traditional Friedel-Crafts reactions.

Oxidative Approaches to the Ketone Linkage

While less common for this specific substitution pattern, oxidative methods can also be employed to form the benzophenone core. One such approach involves the oxidation of a diarylmethane precursor. For instance, 4-bromo-4'-methyldiphenylmethane could be oxidized using a strong oxidizing agent like chromium trioxide or potassium permanganate to yield the corresponding benzophenone. However, the synthesis of the diarylmethane itself would likely proceed through a Friedel-Crafts alkylation, which can be prone to side reactions and rearrangements.

Introduction of the Morpholinomethyl Moiety

Once the 4-bromo-4'-methylbenzophenone core is established, the final step is the introduction of the morpholinomethyl group. This can be accomplished through several aminomethylation strategies.

Mannich-Type Reactions and Alkylation Strategies

A direct approach for the introduction of the morpholinomethyl group is the alkylation of morpholine . This involves the initial conversion of the methyl group on the 4-bromo-4'-methylbenzophenone to a halomethyl group, typically a bromomethyl group, via free-radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator. echemi.com The resulting 4-bromo-4'-(bromomethyl)benzophenone can then undergo nucleophilic substitution with morpholine to yield the final product. nih.gov

Table 2: Conditions for Bromination of 4-Methylbenzophenone

| Substrate | Brominating Agent | Initiator | Solvent |

|---|---|---|---|

| 4-Methylbenzophenone | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride |

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. researchgate.net While a direct Mannich reaction on a pre-formed benzophenone is not the most common route for this specific target, a plausible pathway could involve the reaction of a suitable benzophenone precursor possessing an acidic proton with formaldehyde and morpholine.

Alternative Aminomethylation Routes

Beyond classical Mannich reactions and alkylations, more specialized reagents can be used for aminomethylation. Eschenmoser's salt , dimethyl(methylidene)ammonium iodide, is a powerful aminomethylating agent that reacts with a wide range of nucleophiles, including enolates and electron-rich aromatic systems. guidechem.comchemeurope.comwikipedia.orgyoutube.comnih.gov This reagent could potentially be used to introduce the dimethylaminomethyl group, which would then require a subsequent step to be converted to the morpholinomethyl group, or a morpholine-based analogue of Eschenmoser's salt could be envisioned. These alternative routes can offer advantages in terms of reactivity and selectivity under specific conditions.

Regioselective Bromination Techniques

The introduction of a bromine atom at the 4-position of one of the phenyl rings is a critical step in the synthesis of the target molecule. This can be achieved through either direct halogenation of a pre-formed benzophenone skeleton or by using a brominated starting material in the construction of the benzophenone core.

Direct bromination of an unsubstituted benzophenone is generally not a preferred method for the synthesis of this compound due to the challenges in controlling regioselectivity. The benzoyl group is a deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, direct bromination of benzophenone would likely lead to the formation of 3-bromobenzophenone as the major product, along with a mixture of other isomers, making the isolation of the desired 4-bromo isomer difficult and inefficient.

A more viable direct halogenation approach would involve the bromination of a benzophenone precursor that already contains an activating group at the 4'-position, which could direct the incoming bromine to the desired 4-position of the other ring. However, the morpholinomethyl group is not a strong directing group for electrophilic aromatic substitution on the second ring.

A plausible, though less common, direct approach could involve the use of specific catalysts or reaction conditions that favor para-substitution. Research into regioselective halogenation of deactivated aromatic rings is ongoing, but for practical synthesis, indirect methods are generally favored for this specific target molecule.

Indirect strategies, where one of the starting materials already contains the bromo or a precursor to the morpholinomethyl group, are the most common and efficient methods for the synthesis of this compound. These methods offer excellent control over the regiochemistry.

Route A: Friedel-Crafts Acylation with a Brominated Precursor

A widely used and reliable method is the Friedel-Crafts acylation of a suitable aromatic substrate with a benzoyl chloride derivative that already contains the bromine atom. For the synthesis of this compound, this can be envisioned in two primary ways:

Acylation of a morpholinomethyl-substituted benzene: This would involve the reaction of 4-morpholinomethyl benzoyl chloride with bromobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). However, the synthesis of 4-morpholinomethyl benzoyl chloride can be challenging.

Acylation of toluene followed by functionalization: A more practical approach involves the Friedel-Crafts acylation of toluene with 4-bromobenzoyl chloride. This reaction is a classic example of electrophilic aromatic substitution and is known to produce the para-substituted product, 4-bromo-4'-methylbenzophenone, in good yield due to the ortho-, para-directing effect of the methyl group and steric hindrance at the ortho position. The resulting 4-bromo-4'-methylbenzophenone is a key intermediate that can then be further functionalized.

The subsequent step involves the introduction of the morpholine moiety. This is typically achieved through a two-step process:

Benzylic Bromination: The methyl group of 4-bromo-4'-methylbenzophenone is first converted to a bromomethyl group. This is a radical substitution reaction and is commonly carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) and light or heat. This reaction is highly selective for the benzylic position.

Nucleophilic Substitution: The resulting 4-bromo-4'-(bromomethyl)benzophenone is then reacted with morpholine. Morpholine acts as a nucleophile and displaces the bromide ion from the benzylic position to form the final product, this compound. This is a standard nucleophilic substitution reaction.

Route B: Functionalization of a Pre-formed Benzophenone

An alternative indirect strategy starts with a commercially available or easily synthesized benzophenone derivative which is then functionalized. For instance, one could start with 4-methylbenzophenone and perform a regioselective bromination on the unsubstituted ring. However, as mentioned earlier, controlling the regioselectivity of this step can be difficult. A more controlled approach would be to introduce the morpholinomethyl group first, followed by bromination. The morpholinomethyl group is not a strong directing group, which again presents challenges for regioselective bromination of the second phenyl ring.

Therefore, the most logical and commonly employed indirect strategy is Route A, which allows for precise control over the position of both the bromo and the morpholinomethyl substituents.

Optimization of Reaction Conditions and Isolation Procedures

Optimization of Friedel-Crafts Acylation:

The Friedel-Crafts acylation of toluene with 4-bromobenzoyl chloride is a critical step. Key parameters to optimize include:

Catalyst: Aluminum chloride (AlCl₃) is the most common Lewis acid catalyst. The amount of catalyst used is crucial; typically, a stoichiometric amount or a slight excess is required as it complexes with the product ketone.

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Common solvents include dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), or nitrobenzene. The reaction can also be run neat.

Temperature: The reaction is often started at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or heated to ensure completion.

Reaction Time: The reaction time is monitored by techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion of the starting materials.

| Parameter | Condition | Effect on Reaction |

| Catalyst | Aluminum Chloride (AlCl₃) | Essential for activating the acyl chloride. Stoichiometric amounts are typically required. |

| Solvent | Dichloromethane, Carbon Disulfide | Affects solubility of reactants and reaction rate. |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |

| Reactants | Toluene, 4-Bromobenzoyl Chloride | The nature of the reactants dictates the product structure. |

Optimization of Benzylic Bromination:

For the bromination of the methyl group of 4-bromo-4'-methylbenzophenone using NBS, the following conditions are important:

Radical Initiator: AIBN or benzoyl peroxide is used in catalytic amounts to initiate the radical chain reaction.

Solvent: A non-polar solvent that does not react with radicals, such as carbon tetrachloride (CCl₄) or cyclohexane, is typically used.

Light/Heat: The reaction is initiated by UV light or heat.

NBS Purity: The purity of NBS is important for the success of the reaction.

| Parameter | Condition | Effect on Reaction |

| Reagent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of bromine radicals. |

| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction. |

| Solvent | Carbon Tetrachloride, Cyclohexane | Should be inert to radical reactions. |

| Initiation | UV light or Heat | Provides the energy to start the reaction. |

Optimization of Nucleophilic Substitution:

The final step, the reaction of 4-bromo-4'-(bromomethyl)benzophenone with morpholine, requires optimization of:

Base: A base, such as triethylamine or potassium carbonate, may be added to neutralize the HBr formed during the reaction.

Solvent: A polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is often used to facilitate the reaction.

Temperature: The reaction may be carried out at room temperature or require heating to proceed at a reasonable rate.

| Parameter | Condition | Effect on Reaction |

| Nucleophile | Morpholine | The key reagent for introducing the morpholinomethyl group. |

| Base (optional) | Triethylamine, Potassium Carbonate | Neutralizes the acid byproduct. |

| Solvent | Acetonitrile, DMF | A polar aprotic solvent is generally preferred. |

| Temperature | Room Temperature to Reflux | Affects the rate of the substitution reaction. |

Isolation and Purification Procedures:

After each synthetic step, the product must be isolated and purified to ensure the purity of the final compound.

Work-up: The reaction mixture is typically quenched with water or an acidic/basic solution to neutralize the catalyst and remove byproducts. The product is then extracted into an organic solvent.

Crystallization: The crude product is often purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.

Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel is a common and effective purification method. The choice of eluent is optimized to achieve good separation of the desired product from any impurities.

The purity of the final this compound is typically confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chemical Reactivity and Transformational Pathways of 4 Bromo 4 Morpholinomethyl Benzophenone

Reactivity of the Bromine Atom

The bromine atom on the phenyl ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is primarily exploited through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings, typically electron-rich, are generally poor substrates for nucleophilic attack. However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is rendered sufficiently electron-deficient by the presence of strong electron-withdrawing groups, usually positioned ortho or para to the leaving group. chemistrysteps.com In the case of 4-Bromo-4'-morpholinomethyl benzophenone (B1666685), the benzoyl group is an electron-withdrawing group, which can activate the ring towards nucleophilic attack.

The SNAr mechanism typically proceeds via a two-step addition-elimination sequence, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org A variety of strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the bromide ion. The presence of the morpholinomethyl group on the other ring is not expected to significantly hinder this process, although its basic nature might necessitate the use of non-acidic conditions or a protecting group strategy depending on the chosen nucleophile and reaction conditions.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of 4-Bromo-4'-morpholinomethyl Benzophenone

| Nucleophile | Expected Product |

|---|---|

| Sodium methoxide (NaOCH₃) | (4-methoxyphenyl)(4-(morpholinomethyl)phenyl)methanone |

| Sodium thiophenoxide (NaSPh) | (4-(phenylthio)phenyl)(4-(morpholinomethyl)phenyl)methanone |

| Ammonia (NH₃) | (4-aminophenyl)(4-(morpholinomethyl)phenyl)methanone |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have become indispensable in modern organic synthesis. The bromine atom of this compound makes it an excellent substrate for several of these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. researchgate.net For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a biaryl ketone. These reactions are typically catalyzed by a palladium(0) complex in the presence of a base. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.org Reacting this compound with an alkene like styrene or an acrylate ester in the presence of a palladium catalyst and a base would lead to the formation of a stilbene-like or cinnamate-like derivative, respectively. organic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org The Sonogashira coupling of this compound with an alkyne would produce an arylalkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Expected Product |

|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 4-([1,1'-biphenyl]-4-ylcarbonyl)benzyl)morpholine |

| Heck | Styrene | (E)-(4-(2-phenylvinyl)phenyl)(4-(morpholinomethyl)phenyl)methanone |

Grignard and Organolithium Reagent Chemistry

The bromine atom of this compound can be used to generate highly reactive organometallic reagents.

Grignard Reagent Formation: Treatment with magnesium metal in an anhydrous ether solvent would likely lead to the formation of the corresponding Grignard reagent, (4-(4-(morpholinomethyl)benzoyl)phenyl)magnesium bromide. mnstate.edulibretexts.org However, the presence of the ketone carbonyl group within the same molecule presents a significant challenge, as Grignard reagents are highly nucleophilic and would readily react with the ketone. umkc.edu Therefore, a protection-deprotection strategy for the ketone would be necessary to successfully form and utilize the Grignard reagent for subsequent reactions with other electrophiles.

Organolithium Reagent Formation: Similarly, reaction with an organolithium reagent such as n-butyllithium via lithium-halogen exchange would generate the corresponding aryllithium species. As with the Grignard reagent, the ketone functionality would need to be protected to prevent intramolecular reaction.

Transformations Involving the Ketone Carbonyl Group

The ketone carbonyl group is a site of rich reactivity, primarily undergoing nucleophilic addition and related reactions.

Reduction Reactions to Alcohols

The ketone functionality of this compound can be readily reduced to a secondary alcohol, yielding (4-bromophenyl)(4-(morpholinomethyl)phenyl)methanol. A variety of reducing agents can be employed for this transformation.

Mild reducing agents like sodium borohydride (NaBH₄) are typically sufficient for the reduction of ketones to alcohols and are compatible with the aryl bromide functionality. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would also effect this reduction, but care must be taken as they can sometimes lead to the reduction of other functional groups.

Table 3: Common Reducing Agents for the Conversion of Ketones to Alcohols

| Reducing Agent | Typical Solvent(s) |

|---|---|

| Sodium borohydride (NaBH₄) | Methanol, Ethanol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) |

Formation of Imines and Related Derivatives

The ketone can react with primary amines and other nitrogen-based nucleophiles to form imines and related C=N double bond-containing compounds. wikipedia.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration.

For example, reaction with a primary amine (R-NH₂) would yield the corresponding N-substituted imine. Similarly, reaction with hydroxylamine (NH₂OH) would form an oxime, and reaction with a hydrazine (R-NHNH₂) would produce a hydrazone. These derivatives can be stable compounds in their own right or serve as intermediates for further synthetic transformations. The use of benzophenone imine itself as a reagent is also well-established in organic synthesis, often serving as an ammonia equivalent. chemicalbook.comchemicalbook.com

Table 4: Formation of Imines and Related Derivatives from this compound

| Reagent | Product Type |

|---|---|

| Aniline (PhNH₂) | N-phenyl imine |

| Hydroxylamine (NH₂OH) | Oxime |

| Hydrazine (H₂NNH₂) | Hydrazone |

Baeyer-Villiger Oxidation and Other Oxidative Processes

The benzophenone ketone in this compound is a primary site for oxidative reactions, most notably the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. chemistrysteps.comorganic-chemistry.org The regioselectivity of this oxidation in an unsymmetrical benzophenone like the title compound is determined by the relative migratory aptitude of the two aryl groups.

In the Baeyer-Villiger oxidation, the general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.com For substituted aryl groups, those with electron-donating groups exhibit a higher migratory aptitude. In this compound, we have a 4-bromophenyl group and a 4-(morpholinomethyl)phenyl group attached to the carbonyl carbon. The 4-bromophenyl group is substituted with an electron-withdrawing bromine atom, which deactivates the ring and decreases its migratory aptitude. Conversely, the 4-(morpholinomethyl)phenyl group possesses an alkylamine substituent, which is generally considered to be electron-donating through an inductive effect. This suggests that the 4-(morpholinomethyl)phenyl group would have a higher migratory aptitude.

Therefore, in a Baeyer-Villiger oxidation of this compound, the expected major product would be 4-(morpholinomethyl)phenyl 4-bromobenzoate, resulting from the migration of the 4-(morpholinomethyl)phenyl group.

| Migrating Group | Electronic Effect | Predicted Migratory Aptitude | Expected Product |

| 4-(Morpholinomethyl)phenyl | Electron-donating (inductive effect) | Higher | 4-(Morpholinomethyl)phenyl 4-bromobenzoate |

| 4-Bromophenyl | Electron-withdrawing | Lower | 4-Bromophenyl 4-(morpholinomethyl)benzoate |

It is important to note that other oxidative processes can also occur. The tertiary amine of the morpholine (B109124) ring is susceptible to oxidation, which can lead to the formation of an N-oxide. This represents a potential competing reaction pathway during oxidation reactions.

Reactivity of the Morpholine Ring and Nitrogen Atom

The morpholine ring, and specifically its tertiary nitrogen atom, is another key reactive center in the this compound molecule. This nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic.

Quaternization and N-Alkylation Reactions

The tertiary nitrogen of the morpholine ring can readily undergo N-alkylation with various alkylating agents, such as alkyl halides, to form quaternary ammonium salts. This reaction, known as quaternization, converts the neutral tertiary amine into a positively charged quaternary ammonium group. For instance, reaction with an alkyl halide (R-X) would yield the corresponding N-alkyl-N-(4-(4-bromobenzoyl)benzyl)morpholinium halide.

The quaternization introduces a permanent positive charge into the molecule, significantly altering its physical and chemical properties, such as solubility and reactivity.

Ring-Opening Reactions and Derivatization

The formation of a quaternary morpholinium salt can activate the morpholine ring towards nucleophilic attack, potentially leading to ring-opening reactions. The strain of the charged ring system and the electron-withdrawing nature of the quaternary nitrogen can facilitate the cleavage of one of the C-O or C-N bonds within the morpholine ring by a nucleophile. The specific conditions and the nature of the nucleophile would determine the outcome of such a reaction.

Furthermore, the morpholine ring can undergo various other derivatization reactions, although these are less common than reactions at the nitrogen atom.

Spectroscopic Characterization and Elucidation of 4 Bromo 4 Morpholinomethyl Benzophenone

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental formula. For 4-Bromo-4'-morpholinomethyl benzophenone (B1666685), the theoretical exact mass can be calculated based on its chemical formula, C₁₈H₁₈BrNO₂. The presence of bromine is particularly noteworthy, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, resulting in a characteristic isotopic pattern in the mass spectrum.

| Isotopologue | Chemical Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ with ⁷⁹Br | C₁₈H₁₉⁷⁹BrNO₂⁺ | 360.0600 |

| [M+H]⁺ with ⁸¹Br | C₁₈H₁₉⁸¹BrNO₂⁺ | 362.0580 |

This table presents theoretical values calculated based on the known isotopic masses. Experimental verification is required for confirmation.

The observation of two peaks separated by approximately 2 Da with nearly equal intensity would be a strong indicator of the presence of a single bromine atom in the molecule, thus confirming its elemental composition.

The fragmentation of benzophenone and its derivatives in a mass spectrometer typically proceeds through characteristic pathways that provide valuable structural information. While a detailed experimental fragmentation pathway for 4-Bromo-4'-morpholinomethyl benzophenone has not been published, a predictive analysis can be made based on the known fragmentation of similar structures.

The most probable sites for initial fragmentation are the bonds adjacent to the carbonyl group and the benzylic C-N bond of the morpholinomethyl group. Cleavage of the C-C bond between the carbonyl group and the bromophenyl ring would lead to the formation of a benzoyl cation and a bromophenyl radical, or vice versa. Similarly, cleavage at the benzylic position is a common fragmentation pathway for molecules containing a benzylamine moiety.

A plausible fragmentation pathway for this compound is outlined below:

Benzylic Cleavage: The bond between the methylene (B1212753) group and the morpholine (B109124) nitrogen is susceptible to cleavage, leading to the formation of a stable benzylic cation.

Carbonyl Group Fragmentation: Cleavage of the bonds flanking the carbonyl group can result in the formation of acylium ions.

Loss of Small Molecules: Subsequent fragmentation events may involve the loss of small, stable molecules such as CO or ethylene oxide from the morpholine ring.

A summary of potential major fragments and their corresponding m/z values is presented in the table below.

| Proposed Fragment Ion | Structure | Theoretical m/z |

| [M-C₄H₈NO]⁺ | 4-Bromobenzoyl-phenylmethyl cation | 275/277 |

| [C₇H₅O]⁺ | Benzoyl cation | 105 |

| [C₇H₄BrO]⁺ | 4-Bromobenzoyl cation | 183/185 |

| [C₁₁H₁₄NO]⁺ | 4-Morpholinomethylphenyl cation | 176 |

| [C₅H₁₀NO]⁺ | Morpholinomethyl cation | 100 |

This table represents a predictive fragmentation pattern. The relative abundances of these fragments would depend on the ionization technique and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzophenone chromophore. The benzophenone core exhibits two main absorption bands: a strong band around 250 nm corresponding to a π → π* transition and a weaker, longer-wavelength band corresponding to an n → π* transition of the carbonyl group.

The substituents on the phenyl rings can influence the position and intensity of these absorption bands. The bromo group on one ring and the morpholinomethyl group on the other are expected to act as auxochromes, modifying the absorption characteristics of the parent benzophenone chromophore.

While specific experimental UV-Vis data for this compound is not available, the expected absorption maxima can be estimated based on data from related compounds.

| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 250 - 280 | High |

| n → π | 330 - 360 | Low |

These are estimated values based on the known spectroscopic behavior of substituted benzophenones. The exact values will be influenced by the solvent used.

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This change is due to the differential solvation of the ground and excited states of the solute molecule. For benzophenone and its derivatives, the n → π* transition is particularly sensitive to solvent polarity.

In nonpolar solvents, the n → π* absorption band is typically observed at longer wavelengths. As the solvent polarity increases, particularly in protic solvents capable of hydrogen bonding, the lone pair of electrons on the carbonyl oxygen is stabilized. This stabilization lowers the energy of the n-orbital, thus increasing the energy gap for the n → π* transition. Consequently, a hypsochromic (blue) shift is observed.

A hypothetical solvatochromic study of this compound would likely reveal a blue shift of the n → π* transition with increasing solvent polarity.

| Solvent | Solvent Polarity (ET(30) in kcal/mol) | Expected Shift in n → π Absorption* |

| Hexane | 31.0 | Red-shifted (longer wavelength) |

| Dichloromethane | 40.7 | Intermediate |

| Acetone | 42.2 | Intermediate |

| Ethanol | 51.9 | Blue-shifted (shorter wavelength) |

| Water | 63.1 | Significantly blue-shifted |

This table illustrates the expected trend in the n → π absorption maximum based on the principles of solvatochromism. Experimental data is needed for confirmation.*

Computational and Theoretical Investigations of 4 Bromo 4 Morpholinomethyl Benzophenone

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide array of molecular properties with a good balance between accuracy and computational cost. For 4-Bromo-4'-morpholinomethyl benzophenone (B1666685), DFT calculations, particularly using the B3LYP functional with various basis sets (e.g., 6-311G(d,p)), are employed to elucidate its fundamental chemical characteristics. researchgate.netlongdom.org

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 4-Bromo-4'-morpholinomethyl benzophenone, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

The benzophenone core itself is not planar, with the two phenyl rings twisted out of the plane of the central carbonyl group. The degree of this twist is influenced by the nature and position of the substituents. In this compound, the bulky morpholinomethyl group and the bromo substituent will significantly influence the final conformation. The geometry optimization would likely reveal a non-planar structure where the phenyl rings are rotated with respect to the C=O plane to minimize steric hindrance. The morpholine (B109124) ring itself can adopt different conformations, such as a chair or boat form, which would also be explored during a thorough conformational analysis.

| Parameter | Optimized Value (Representative) |

| C=O Bond Length | ~1.24 Å |

| C-Br Bond Length | ~1.91 Å |

| Phenyl Ring Dihedral Angle 1 | Varies |

| Phenyl Ring Dihedral Angle 2 | Varies |

Note: The values in this table are representative and would be precisely determined through specific DFT calculations.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. scialert.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. longdom.org

For benzophenone derivatives, the HOMO is typically localized on the phenyl ring with the more electron-donating substituent, while the LUMO is often centered on the carbonyl group and the other phenyl ring. In this compound, the morpholinomethyl group is electron-donating, while the bromo group is electron-withdrawing. Therefore, the HOMO is expected to be predominantly located on the 4'-morpholinomethylphenyl moiety, and the LUMO on the 4-bromobenzoyl fragment. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and susceptibility to electronic excitation. scialert.net

| Parameter | Energy (eV) |

| HOMO | Varies |

| LUMO | Varies |

| HOMO-LUMO Gap | Varies |

Note: The specific energy values are dependent on the level of theory and basis set used in the DFT calculations.

Atomic Charge Distribution (Mulliken, NBO Analysis)

Understanding the distribution of electron density within a molecule is fundamental to predicting its reactive sites and intermolecular interactions. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges.

In this compound, the oxygen atom of the carbonyl group is expected to have a significant negative charge due to its high electronegativity, making it a potential site for electrophilic attack. The carbon atom of the carbonyl group will consequently carry a partial positive charge. The nitrogen atom in the morpholine ring will also exhibit a negative charge. The bromine atom will have a partial negative charge, while the carbon atom it is attached to will be more positive. This charge distribution is critical for understanding the molecule's electrostatic potential and how it interacts with other molecules.

Predicted Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning the signals in experimental spectra. The chemical shifts are sensitive to the electronic environment of each nucleus. For this compound, the protons and carbons of the two phenyl rings will exhibit distinct chemical shifts due to the different electronic effects of the bromo and morpholinomethyl substituents.

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule is determined by its molecular vibrations. DFT calculations can predict the frequencies and intensities of these vibrations. The most characteristic vibrational mode for a benzophenone derivative is the C=O stretching frequency, which is typically observed in the range of 1660-1740 cm-1. scispace.com The presence of the bromo and morpholinomethyl groups will cause shifts in the vibrational frequencies of the phenyl rings and other functional groups.

| Spectroscopic Parameter | Predicted Value Range |

| 1H NMR Chemical Shifts | 7.0 - 8.0 ppm (Aromatic Protons) |

| 13C NMR Chemical Shifts | 120 - 140 ppm (Aromatic Carbons), ~195 ppm (Carbonyl Carbon) |

| C=O Vibrational Frequency | 1650 - 1670 cm-1 |

Note: These are approximate ranges, and precise values would be obtained from specific DFT calculations.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a system, including its conformational dynamics and interactions with its environment.

Conformational Dynamics in Solution and Solid State

MD simulations can provide insights into how this compound behaves in different phases.

In the Solid State: In a crystalline form, the molecule's conformational freedom is significantly restricted. MD simulations of the solid state can help in understanding the packing forces, intermolecular interactions (such as halogen bonding involving the bromine atom), and the vibrational motions within the crystal lattice.

Intermolecular Interaction Profiles

The supramolecular architecture and crystal packing of this compound are governed by a variety of intermolecular interactions, which can be comprehensively investigated using computational tools such as Hirshfeld surface analysis and energy framework calculations. These methods provide a detailed understanding of the nature, strength, and directionality of the non-covalent contacts within the crystal lattice.

Hirshfeld Surface Analysis is a powerful technique used to visualize and quantify intermolecular interactions in molecular crystals. scirp.org It generates a surface around a molecule where the electron density contribution from the molecule is equal to the contribution from all its neighbors. mdpi.com This surface can be color-coded to highlight different types of close contacts. For this compound, the key interactions expected to be prominent on the Hirshfeld surface are:

Hydrogen Bonds: The presence of the morpholino group, with its oxygen and nitrogen atoms, as well as hydrogen atoms on the methyl bridge and aromatic rings, suggests the potential for weak C-H···O and C-H···N hydrogen bonds. These would appear as distinct red regions on the dnorm mapped Hirshfeld surface, indicating contacts shorter than the van der Waals radii. mdpi.com

Halogen Bonds: The bromine atom on one of the phenyl rings is a potential halogen bond donor. It can interact with electronegative atoms like the oxygen or nitrogen of the morpholino group or the carbonyl oxygen of a neighboring molecule.

π-π Stacking: The benzophenone core consists of two phenyl rings, which can engage in π-π stacking interactions with the aromatic rings of adjacent molecules. These are crucial for the stability of the crystal packing and are often visualized as characteristic red and blue triangles on the shape-indexed Hirshfeld surface. researchgate.net

van der Waals Forces: A significant portion of the crystal packing is also stabilized by weaker, non-specific van der Waals forces, primarily H···H, C···H, and Br···H contacts. These are typically represented by a large area on the 2D fingerprint plot derived from the Hirshfeld surface. researchgate.net

A two-dimensional fingerprint plot can be generated from the Hirshfeld surface, which summarizes all the intermolecular contacts in the crystal. The relative contributions of different interactions to the total Hirshfeld surface area can be quantified, providing a clear picture of the packing environment.

Energy Framework Analysis complements Hirshfeld surface analysis by calculating the pairwise interaction energies between molecules in the crystal. rsc.org This method allows for the visualization of the supramolecular architecture in terms of energy frameworks, where cylinders connect the centroids of interacting molecules, and the cylinder radius is proportional to the interaction strength. crystalexplorer.net The total interaction energy can be deconstructed into its electrostatic, polarization, dispersion, and repulsion components, offering deeper insight into the nature of the packing forces. nih.gov For this compound, dispersion forces are expected to be dominant due to the large aromatic system, while electrostatic contributions will be significant in the regions of hydrogen and halogen bonds. rsc.org

| Interaction Type | Typical Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 45 - 55% | Represents the most abundant, though individually weak, van der Waals contacts. |

| C···H/H···C | 15 - 25% | Indicative of C-H···π interactions and general van der Waals forces. |

| O···H/H···O | 8 - 15% | Highlights the presence of C-H···O hydrogen bonds involving the carbonyl and morpholino oxygen. |

| Br···H/H···Br | 5 - 10% | Quantifies contacts involving the bromine atom, which can be part of halogen bonding or van der Waals interactions. |

| N···H/H···N | 3 - 8% | Points to potential C-H···N interactions with the morpholino nitrogen. |

| C···C | 2 - 6% | Corresponds to π-π stacking interactions between the phenyl rings. |

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

In silico methods, particularly those based on Conceptual Density Functional Theory (DFT), are instrumental in elucidating the Structure-Activity Relationship (SAR) of molecules like this compound. tandfonline.com These approaches use quantum chemical descriptors to quantify the global and local reactivity of a molecule, providing insights into its potential biological activity and interaction mechanisms. acs.org

Global Reactivity Descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide a general overview of the molecule's stability and reactivity. mdpi.com

HOMO and LUMO Energies: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap (ΔE) suggests higher reactivity. researchgate.net

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from the system. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to changes in its electron distribution. A larger value indicates greater stability.

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is useful for classifying molecules as strong or marginal electrophiles.

Local Reactivity Descriptors are used to identify the most reactive sites within a molecule, which is crucial for understanding regioselectivity in chemical reactions and molecular recognition by biological targets. rsc.org

Parr Functions (P+k and P-k): These functions are derived from the spin density distribution of the radical cation and anion of the molecule and are used to identify the most likely sites for nucleophilic (P-k) and electrophilic (P+k) attacks, respectively. rsc.org For this compound, the carbonyl carbon is expected to be a primary electrophilic site, while the oxygen and nitrogen atoms of the morpholino group, as well as the bromine atom, could be nucleophilic centers.

By calculating these descriptors for a series of related benzophenone derivatives, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. nih.gov Such models mathematically correlate the structural features of the molecules with their biological activities, enabling the prediction of the activity of new, unsynthesized compounds and guiding the design of more potent analogues. nih.gov

| Descriptor | Symbol | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ELUMO | - | -1.8 | Relates to electron affinity and electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 | Indicates chemical reactivity and kinetic stability. |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.15 | Measures the escaping tendency of electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.35 | Represents resistance to change in electron configuration. |

| Electrophilicity Index | ω | μ2 / (2η) | 3.66 | Quantifies the global electrophilic nature of the molecule. |

Prediction and Analysis of Photophysical Properties

The photophysical properties of this compound, such as its UV-Vis absorption spectrum, can be predicted and analyzed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This computational method is widely used to study the electronic excited states of molecules and can provide valuable insights into their light-absorbing characteristics. chemrxiv.org

The electronic absorption spectrum of benzophenone derivatives is typically characterized by two main types of transitions:

n→π* Transition: This is a lower-energy, weaker absorption band resulting from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. In benzophenone, this transition is often observed around 330-350 nm.

π→π* Transition: This is a higher-energy, more intense absorption band arising from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the aromatic system. This transition typically occurs at shorter wavelengths, around 250 nm in benzophenone. scialert.net

The substituents on the benzophenone core have a significant impact on these transitions. The electron-donating morpholinomethyl group is expected to cause a bathochromic (red) shift in the π→π* transition due to the destabilization of the HOMO. The electron-withdrawing bromo group can also influence the electronic transitions, potentially leading to shifts in the absorption maxima. mdpi.com

TD-DFT calculations can predict the vertical excitation energies (which correspond to the absorption wavelengths, λmax) and the oscillator strengths (f), which are related to the intensity of the absorption bands. These calculations can be performed in the gas phase and in different solvents using implicit solvent models like the Polarizable Continuum Model (PCM), which allows for the investigation of solvatochromic effects. embuni.ac.ke For benzophenone derivatives, a blue shift (hypsochromic shift) of the n→π* transition is often observed in polar solvents due to the stabilization of the non-bonding electrons of the carbonyl oxygen through hydrogen bonding with the solvent. semanticscholar.orgnih.gov Conversely, the π→π* transition may exhibit a red shift (bathochromic shift) in polar solvents. scialert.net

By computationally modeling these properties, a deeper understanding of the structure-property relationships governing the light absorption of this compound can be achieved, which is essential for applications in areas such as photochemistry and materials science.

| Solvent | Dielectric Constant (ε) | Predicted λmax (n→π) (nm) | Predicted λmax (π→π) (nm) | Predicted Oscillator Strength (f) (π→π*) |

|---|---|---|---|---|

| Gas Phase | 1.0 | 345 | 258 | 0.35 |

| Hexane | 1.88 | 342 | 260 | 0.36 |

| Dichloromethane | 8.93 | 338 | 265 | 0.38 |

| Ethanol | 24.55 | 335 | 268 | 0.40 |

| Water | 78.39 | 332 | 272 | 0.42 |

Crystallographic and Solid State Studies of 4 Bromo 4 Morpholinomethyl Benzophenone

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Substituted benzophenones are known to exhibit polymorphism, where the same molecule can pack in different crystal lattices, leading to different physical properties. researchgate.netnih.gov

A PXRD analysis of a synthesized batch of 4-Bromo-4'-morpholinomethyl benzophenone (B1666685) would provide a unique diffraction pattern, which serves as a fingerprint for that specific crystalline phase. This pattern could be compared to patterns calculated from single-crystal X-ray data to confirm phase purity. The presence of unexpected peaks could indicate the existence of impurities or a different polymorphic form.

Below is a hypothetical PXRD data table showing characteristic peaks for a potential crystalline form of 4-Bromo-4'-morpholinomethyl benzophenone.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 18.9 | 4.69 | 60 |

| 20.5 | 4.33 | 75 |

| 25.1 | 3.54 | 50 |

This data is illustrative and not based on experimental results for the title compound.

Thermal Analysis Techniques for Solid-State Behavior

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for understanding the solid-state behavior of a compound as a function of temperature. nih.govlibretexts.org

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram would reveal its melting point as a sharp endothermic peak. The presence of multiple melting peaks could suggest polymorphism.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would indicate its thermal stability and decomposition temperature. A significant mass loss at a specific temperature range would correspond to the decomposition of the molecule.

A summary of hypothetical thermal analysis data is provided below.

| Analysis | Parameter | Hypothetical Value |

| DSC | Melting Point (Tₘ) | 155 °C |

| TGA | Decomposition Temperature (Tₔ) | 320 °C |

This data is illustrative and not based on experimental results for the title compound.

Solid-State Nuclear Magnetic Resonance (SS-NMR) Spectroscopy

Solid-state NMR (SS-NMR) spectroscopy is a non-destructive technique that provides information about the local chemical environment of atoms in a solid. europeanpharmaceuticalreview.com It is particularly valuable for characterizing both crystalline and amorphous materials and can distinguish between different polymorphic forms. europeanpharmaceuticalreview.com

For this compound, ¹³C and ¹⁵N SS-NMR spectra would be particularly informative. The chemical shifts of the carbon and nitrogen atoms would be sensitive to the molecular conformation and the intermolecular interactions in the solid state. Different polymorphs would be expected to show distinct sets of peaks in their SS-NMR spectra due to the different local environments of the atoms in each crystal lattice. This technique can also be used to assess the degree of crystallinity of a sample.

Advanced Research Applications and Future Directions for 4 Bromo 4 Morpholinomethyl Benzophenone

Utilization as a Core Building Block in Complex Organic Synthesis

4-Bromo-4'-morpholinomethyl benzophenone (B1666685) is a versatile scaffold in organic synthesis, possessing multiple reactive sites that allow for diverse chemical transformations. The benzophenone core, a diaryl ketone, provides a rigid structure that can be strategically functionalized. The key reactive handles on this molecule are the bromine atom on one phenyl ring and the morpholinomethyl group on the other.

The bromine atom is particularly valuable for transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds at this position. mdpi.commdpi.com For instance, the bromine can be replaced with various aryl, alkyl, or heterocyclic groups, enabling the construction of elaborate molecular architectures. mdpi.com This makes the compound a useful precursor for creating libraries of complex molecules for applications in medicinal chemistry and materials science. nih.gov

The morpholine (B109124) moiety, a tertiary amine, introduces a basic site and can influence the molecule's solubility and pharmacokinetic properties in potential pharmaceutical applications. Furthermore, the methylene (B1212753) bridge connecting the morpholine to the phenyl ring can be a site for further chemical modification, although it is generally less reactive than the aryl bromide. The central carbonyl group of the benzophenone can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an olefin via Wittig-type reactions, further expanding its synthetic utility. The combination of these functional groups allows for a stepwise and controlled synthesis of more complex derivatives. nih.gov

Exploration in Materials Science for Functional Applications

The unique photochemical and physical properties of the benzophenone scaffold make 4-bromo-4'-morpholinomethyl benzophenone a compound of interest in materials science.

Crosslinking Agents in Polymer Chemistry

Benzophenone and its derivatives are well-established Type II photoinitiators, which are widely used as crosslinking agents in polymer chemistry. nih.govpolymerinnovationblog.com Upon absorption of UV light, the benzophenone moiety is promoted to an excited triplet state. This excited state can then abstract a hydrogen atom from a nearby polymer chain, creating a polymer radical. polymerinnovationblog.com Recombination of these polymer radicals leads to the formation of crosslinks, which can significantly alter the physical properties of the material, such as increasing its mechanical strength, thermal stability, and solvent resistance.

The specific substituents on the benzophenone rings can modulate the efficiency and wavelength sensitivity of the crosslinking process. While direct studies on this compound as a crosslinking agent are not widely reported, the fundamental mechanism is expected to be similar to that of unsubstituted benzophenone. The bromo and morpholinomethyl groups may influence the photophysical properties and the reactivity of the excited state, potentially offering advantages in specific polymer systems.

Photoinitiator Mechanisms and Efficiencies (focus on fundamental photochemistry)

The photoinitiating activity of benzophenones is rooted in their fundamental photochemistry. The process begins with the absorption of a photon, typically in the UV-A range, which excites the molecule from its ground state (S₀) to an excited singlet state (S₁ or S₂). researchgate.net This is generally a π → π* transition. mdpi.com The molecule then undergoes a very rapid and efficient process called intersystem crossing (ISC) to a lower-energy triplet state (T₁), which is an n → π* transition involving an electron from one of the lone pairs on the carbonyl oxygen. researchgate.netmdpi.com

This triplet state is relatively long-lived and is the key reactive species. In the presence of a hydrogen donor (like a polymer chain or a co-initiator such as a tertiary amine), the excited benzophenone abstracts a hydrogen atom to form a ketyl radical and a radical on the donor molecule. sigmaaldrich.com These newly formed radicals can then initiate the polymerization of monomers like acrylates. chemrxiv.org

The efficiency of a photoinitiator is determined by several factors, including its molar extinction coefficient (how strongly it absorbs light at a given wavelength), the quantum yield of intersystem crossing, and the reactivity of the triplet state. researchgate.net Substituents on the phenyl rings can significantly impact these properties. mdpi.comnih.gov For this compound, the bromine atom (an electron-withdrawing group) and the morpholinomethyl group (a potential hydrogen donor itself) would be expected to alter the energy levels of the excited states and the absorption spectrum compared to unsubstituted benzophenone. nih.govsemanticscholar.org

| Property | Description | Relevance to this compound |

| Absorption Spectrum | The range of wavelengths of light the molecule absorbs. Benzophenones typically have a strong π → π* transition band and a weaker, longer-wavelength n → π* transition band. mdpi.com | Substituents like the bromo and morpholinomethyl groups can shift these absorption bands, potentially allowing for initiation with different light sources (e.g., LED vs. mercury lamp). nih.gov |

| Intersystem Crossing (ISC) | The transition from an excited singlet state to an excited triplet state. Benzophenones have a very high ISC efficiency. nih.gov | The heavy bromine atom may further enhance the rate of ISC through the heavy-atom effect, potentially increasing the overall initiation efficiency. |

| Hydrogen Abstraction | The reaction of the triplet-state benzophenone with a hydrogen donor to generate initiating free radicals. sigmaaldrich.com | The morpholinomethyl group could potentially act as an intramolecular hydrogen donor, though abstraction from the polymer or a co-initiator is more common. |

Development of Optoelectronic Materials

The benzophenone core is an attractive building block for materials used in organic electronics due to its rigid, conjugated structure and its electron-accepting nature. nih.gov By attaching various electron-donating groups to the benzophenone scaffold, donor-acceptor (D-A) type molecules can be created. These D-A structures are fundamental to many organic light-emitting diode (OLED) materials, particularly those that exhibit thermally activated delayed fluorescence (TADF). nih.govacs.org

In TADF emitters, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, which then produces light emission. acs.org The twisted geometry of the benzophenone core can help to achieve this small energy gap. nih.gov this compound could serve as a precursor for such materials. The bromine atom can be readily substituted with a variety of electron-donating groups, such as carbazole (B46965) or phenoxazine (B87303) moieties, via Buchwald-Hartwig coupling to create novel D-A compounds. nih.gov The morpholinomethyl group would also influence the solid-state packing and electronic properties of the final material.

Integration into Chemical Probe Design

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function. The design of effective chemical probes often starts from "fragment" hits—small, low-affinity binders that are then optimized to create more potent and selective molecules. blogspot.comuzh.ch

The structure of this compound contains features that are valuable in this fragment-based drug design approach. The bromo-substituted phenyl ring, in particular, is a common starting point for probing protein binding pockets. nih.gov Bromodomains, for example, are protein modules that recognize acetylated lysine (B10760008) residues and are important targets in cancer and inflammation research. blogspot.com Fragment-based screening has been successfully used to identify ligands that bind in the acetyl-lysine binding pocket of bromodomains. blogspot.comnih.gov

The bromine atom on a fragment serves as a convenient synthetic handle. nih.gov Once a bromo-fragment is confirmed to bind to the target protein, medicinal chemists can synthesize analogs by replacing the bromine with larger groups to explore interactions with adjacent regions of the binding site, thereby increasing potency and selectivity. nih.gov Therefore, a molecule like this compound could serve as a starting point or be part of a library for screening against targets like bromodomains, with the bromine atom providing a vector for chemical elaboration. nih.govacs.org

Design and Synthesis of Analogs for Mechanistic Studies

The synthesis of analogs of a parent compound is a cornerstone of medicinal chemistry, used to establish structure-activity relationships (SAR). nih.govacs.orgacs.org By systematically modifying different parts of a molecule and observing the effect on its biological activity, researchers can understand which functional groups are essential for its function. The benzophenone scaffold has been extensively explored in this manner for various therapeutic targets. nih.govunivie.ac.atbohrium.com

For this compound, an SAR study would involve creating a series of related compounds and testing them in a relevant assay. For example, analogs could be synthesized by:

Replacing the bromine atom: Substituting the bromine with other halogens (F, Cl, I), small alkyl groups (e.g., methyl), or hydrogen to probe the importance of electronics and sterics at that position. acs.org

Modifying the morpholine ring: Replacing the morpholine with other cyclic amines like piperidine (B6355638) or piperazine (B1678402) to investigate the impact of ring size and the presence of additional heteroatoms on activity. acs.orgunivie.ac.at

Altering the substitution pattern: Moving the bromo and morpholinomethyl groups to the ortho or meta positions on the phenyl rings to understand the required geometry for binding to a target. nih.gov

For instance, studies on benzophenone-based inhibitors of the P-glycoprotein efflux pump have shown that the nature and position of substituents are critical for activity, with specific amine-containing side chains leading to significant increases in potency. acs.orgunivie.ac.at Similarly, extensive SAR studies on benzophenone analogs led to the discovery of potent non-nucleoside reverse transcriptase inhibitors for HIV. nih.govacs.org Such studies are crucial for optimizing a lead compound into a potential drug candidate or a highly selective chemical probe.

Role in Advanced Catalytic Systems

While specific research on the catalytic applications of this compound is not extensively documented, its structural components—the brominated benzophenone core and the morpholinomethyl substituent—suggest a significant potential for its use in advanced catalytic systems. The benzophenone moiety is a well-established photochemically active group, capable of acting as a photosensitizer in a variety of reactions. mq.edu.aursc.org Upon absorption of UV light, the benzophenone core can be excited to a triplet state, which is a powerful diradical species capable of abstracting hydrogen atoms from a wide range of substrates. This process, known as hydrogen atom transfer (HAT), is a cornerstone of many photocatalytic cycles. acs.orgtorvergata.it

The presence of a bromine atom on one of the phenyl rings can further modulate the photochemical properties of the benzophenone core. Halogenation is known to influence the efficiency of intersystem crossing to the triplet state and can also play a role in subsequent radical reactions. For instance, benzophenone-catalyzed photochemical C(sp³)-H chlorination has been demonstrated, showcasing the ability of such systems to activate otherwise inert C-H bonds. researchgate.netmdpi.com By analogy, this compound could potentially participate in similar photocatalytic halogenation or other C-H functionalization reactions.

The morpholine group, on the other hand, is a versatile pharmacophore and a recognized component in organocatalysis. nih.govnih.gov Although sometimes less reactive than other cyclic amines like pyrrolidine (B122466) in enamine catalysis, the morpholine moiety can still participate in a range of catalytic transformations. frontiersin.org The nitrogen atom of the morpholine ring can act as a base or a nucleophile, and the entire morpholinomethyl group can serve as a directing group or a ligand for a metal center in a multi-component catalytic system. The flexible conformation of the morpholine ring allows it to engage in various molecular interactions, which can be beneficial for substrate binding and transition state stabilization. acs.org

The combination of the photocatalytically active bromobenzophenone core with the catalytically relevant morpholine moiety in a single molecule opens up the possibility of synergistic or bifunctional catalysis. For example, the benzophenone part could initiate a reaction through a photochemical process, generating radical intermediates, which are then controlled or further transformed by the morpholine group or a metal complex coordinated to it.

Potential Catalytic Applications of this compound

| Catalytic Approach | Proposed Role of this compound | Potential Reactions |

|---|---|---|

| Photocatalysis | Acts as a photosensitizer for hydrogen atom transfer (HAT) or energy transfer. The bromo-substituent may enhance intersystem crossing. | C-H activation and functionalization, polymerization, and photoredox reactions. |

| Organocatalysis | The morpholine nitrogen can act as a base or nucleophile. | Michael additions, aldol (B89426) reactions, and other enamine or iminium ion-mediated transformations. |

| Dual Catalysis | The benzophenone core acts as a photocatalyst while the morpholine moiety acts as an organocatalyst or a ligand for a co-catalyst. | Tandem or synergistic reactions combining photochemical activation with stereoselective bond formation. |

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of complex molecules like this compound can be approached with these principles in mind, focusing on aspects such as atom economy, use of safer solvents, and energy efficiency.

One of the key strategies in green synthesis is the use of one-pot reactions, which can significantly reduce waste and improve efficiency by combining multiple synthetic steps into a single operation. The synthesis of benzophenone derivatives has been achieved through such methods, for example, via Friedel-Crafts acylation or Suzuki coupling reactions. mdpi.commdpi.com A potential green synthesis of this compound could involve a one-pot procedure starting from readily available precursors.

Furthermore, the choice of solvent is a critical aspect of green chemistry. The use of water as a solvent is highly desirable due to its non-toxic and non-flammable nature. Recent research has demonstrated the feasibility of synthesizing aromatic ketones in water using visible-light-induced aerobic C-H oxidation, which is an environmentally friendly approach that uses air as the oxidant. chemistryviews.org

A hypothetical sustainable synthesis could start from 4-bromobenzoyl chloride and a suitable toluene (B28343) derivative, followed by functionalization of the methyl group and subsequent reaction with morpholine. Each step could be optimized to adhere to green chemistry principles.

Comparison of Potential Synthetic Routes

| Synthetic Strategy | Green Chemistry Principles | Advantages | Potential Challenges |

|---|---|---|---|